molecular formula C18H13ClN2O4S B14879673 N-(4-chlorophenyl)-2-{2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide

N-(4-chlorophenyl)-2-{2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide

Cat. No.: B14879673
M. Wt: 388.8 g/mol
InChI Key: QLVKXDSLQGSFMA-DHDCSXOGSA-N
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Description

(Z)-N-(4-chlorophenyl)-2-(2-((2,4-dioxothiazolidin is a synthetic organic compound that belongs to the class of thiazolidinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a chlorophenyl group and a dioxothiazolidinone moiety in its structure contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-chlorophenyl)-2-(2-((2,4-dioxothiazolidin typically involves the reaction of 4-chloroaniline with a suitable thiazolidinone precursor under controlled conditions. One common method includes the condensation of 4-chloroaniline with 2,4-thiazolidinedione in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (Z)-N-(4-chlorophenyl)-2-(2-((2,4-dioxothiazolidin can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures consistent product quality and higher yields. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-chlorophenyl)-2-(2-((2,4-dioxothiazolidin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile at moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazolidinone derivatives

    Substitution: Substituted thiazolidinone derivatives

Scientific Research Applications

Chemistry

(Z)-N-(4-chlorophenyl)-2-(2-((2,4-dioxothiazolidin is used as a building block in the synthesis of various heterocyclic compounds

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in metabolic pathways, making it a candidate for drug development.

Medicine

The compound’s anti-inflammatory and antimicrobial properties have been explored for therapeutic applications. It has been investigated as a potential treatment for bacterial infections and inflammatory diseases.

Industry

In the industrial sector, (Z)-N-(4-chlorophenyl)-2-(2-((2,4-dioxothiazolidin is used in the development of agrochemicals and pharmaceuticals. Its ability to interact with biological targets makes it valuable for creating new active ingredients.

Mechanism of Action

The mechanism of action of (Z)-N-(4-chlorophenyl)-2-(2-((2,4-dioxothiazolidin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and disrupting the associated metabolic pathway. This inhibition can lead to the suppression of disease-related processes, such as inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core structure and are known for their antidiabetic properties.

    Chlorophenyl Derivatives: Compounds with a chlorophenyl group exhibit similar chemical reactivity and biological activities.

Uniqueness

(Z)-N-(4-chlorophenyl)-2-(2-((2,4-dioxothiazolidin stands out due to its combined structural features of a chlorophenyl group and a dioxothiazolidinone moiety. This unique combination enhances its biological activity and makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H13ClN2O4S

Molecular Weight

388.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide

InChI

InChI=1S/C18H13ClN2O4S/c19-12-5-7-13(8-6-12)20-16(22)10-25-14-4-2-1-3-11(14)9-15-17(23)21-18(24)26-15/h1-9H,10H2,(H,20,22)(H,21,23,24)/b15-9-

InChI Key

QLVKXDSLQGSFMA-DHDCSXOGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)S2)OCC(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)OCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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